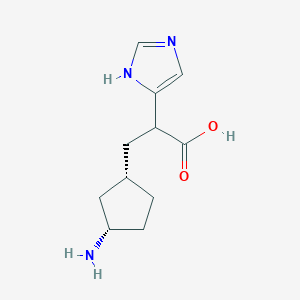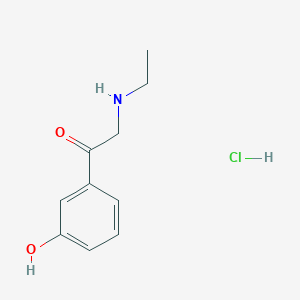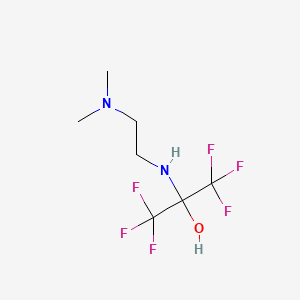![molecular formula C9H17NO8 B13424489 (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by the formation of the amino linkage. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis process. Enzymatic methods can be employed to selectively introduce the hydroxyl and amino groups in the desired positions, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols.
Scientific Research Applications
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism by which (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pathways involved often include key metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and hydroxylated organic molecules, such as:
Serine: An amino acid with a hydroxyl group.
Threonine: Another amino acid with a similar structure but different stereochemistry.
Glucose derivatives: Compounds with multiple hydroxyl groups.
Uniqueness
What sets (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid apart is its unique combination of functional groups and stereochemistry, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H17NO8 |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1 |
InChI Key |
DUOJOIILYSPOFQ-MLQRGLMKSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CN[C@@H](CO)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
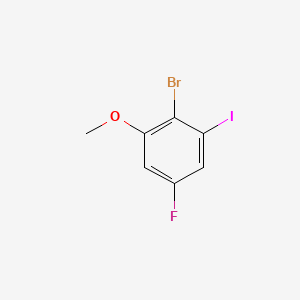
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
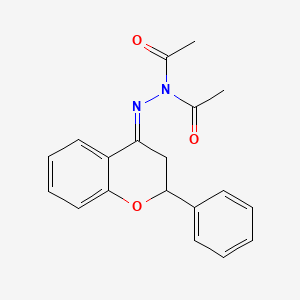
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)




